Chemical and physical properties of 1-(difluoromethyl)-1H-indole-4-carbonitrile
Chemical and physical properties of 1-(difluoromethyl)-1H-indole-4-carbonitrile
An In-Depth Technical Guide to 1-(difluoromethyl)-1H-indole-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals. Its inherent biological activity and versatile chemical reactivity make it a privileged structure in drug discovery. The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for modulating physicochemical and pharmacological properties. Specifically, the difluoromethyl (CHF₂) group is of high interest as it can serve as a bioisosteric replacement for hydroxyl or thiol groups, enhance metabolic stability, and fine-tune lipophilicity and pKa, thereby improving a molecule's overall drug-like properties.
This technical guide provides a comprehensive overview of 1-(difluoromethyl)-1H-indole-4-carbonitrile, a specialized heterocyclic compound featuring both the critical indole core and the influential difluoromethyl group. The presence of a nitrile moiety at the 4-position further enhances its utility as a synthetic intermediate for creating diverse molecular libraries or as a key pharmacophoric element for interacting with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's properties, synthesis, characterization, and potential applications.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While exhaustive experimental data for 1-(difluoromethyl)-1H-indole-4-carbonitrile is not widely published, we can delineate its core characteristics and infer others based on its structural analogues.
| Property | Value | Source / Method |
| IUPAC Name | 1-(difluoromethyl)-1H-indole-4-carbonitrile | --- |
| CAS Number | 1700081-44-2 | |
| Chemical Formula | C₁₀H₆F₂N₂ | |
| Molecular Weight | 192.17 g/mol | Calculated |
| Appearance | Not specified (likely off-white to pale yellow solid) | Inferred |
| Melting Point | Not available. For comparison, the parent compound, 1H-indole-4-carbonitrile, has a melting point of 117-121 °C. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, and ethyl acetate. Limited solubility in water is anticipated. | Inferred |
| pKa | The indole N-H acidity is removed by substitution. The difluoromethyl group is electron-withdrawing, which would slightly decrease the basicity of the indole nitrogen lone pair. | Inferred |
Synthesis and Reactivity
A robust synthetic route is crucial for accessing sufficient quantities of the target compound for research and development. While a specific, published synthesis for 1-(difluoromethyl)-1H-indole-4-carbonitrile is not available, a logical and efficient pathway can be proposed based on established indole chemistry.
Proposed Synthetic Pathway
The most direct approach involves the N-functionalization of the pre-existing 1H-indole-4-carbonitrile scaffold. This precursor can be synthesized through various methods, such as the cyanation of a halogenated indole intermediate. The key step is the introduction of the difluoromethyl group onto the indole nitrogen.
Caption: Proposed synthesis of 1-(difluoromethyl)-1H-indole-4-carbonitrile.
Experimental Protocol (Hypothetical)
This protocol is a representative, non-validated procedure based on general methods for N-alkylation of indoles. Optimization would be required.
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Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indole-4-carbonitrile (1.0 eq).
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Deprotonation: Dissolve the starting material in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq) portion-wise, and stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases. The causality here is that the strong base is required to deprotonate the relatively non-acidic indole N-H, forming the highly nucleophilic indolide anion.
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Difluoromethylation: Introduce a suitable electrophilic difluoromethylating agent, such as bromodifluoromethane (gas) bubbled through the solution or a liquid reagent like 2,2-difluoro-2-(trimethylsilyl)acetic acid anhydride, at 0 °C.
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of the starting material.
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Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the pure 1-(difluoromethyl)-1H-indole-4-carbonitrile.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-step workflow is employed to provide orthogonal data points, ensuring a self-validating system of analysis.
Caption: Standard analytical workflow for compound characterization.
NMR Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton spectrum is expected to show distinct signals. The difluoromethyl proton (-CHF₂) should appear as a triplet (t) around δ 6.5-7.5 ppm due to coupling with the two fluorine atoms, with a characteristic large coupling constant (²JHF ≈ 50-60 Hz). The indole ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). Based on known indole spectra, H2 and H3 will likely be doublets, while H5, H6, and H7 will form a more complex splitting pattern influenced by the electron-withdrawing nitrile group.
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¹³C NMR: The carbon spectrum will confirm the carbon skeleton. The difluoromethyl carbon (-CHF₂) will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF ≈ 230-250 Hz). The nitrile carbon (-CN) will be observed around δ 115-120 ppm. The remaining eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).
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¹⁹F NMR: This experiment is crucial for confirming the presence of the difluoromethyl group. It should show a doublet corresponding to the two equivalent fluorine atoms, split by the proton (-CHF₂), with a coupling constant matching that observed in the ¹H NMR spectrum (²JHF ≈ 50-60 Hz).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
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Technique: Electrospray Ionization (ESI) is typically used.
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Expected Ion: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺. For C₁₀H₆F₂N₂, the expected exact mass would be calculated and compared to the measured mass, with an acceptable error of <5 ppm.
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Fragmentation: Tandem MS (MS/MS) experiments could reveal characteristic fragmentation patterns, such as the loss of the CHF₂ group or cleavage of the indole ring, further confirming the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
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Protocol: A reverse-phase C18 column is typically used with a gradient elution system, often consisting of water and acetonitrile with a small amount of acid modifier like formic acid (0.1%).
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Detection: A UV detector set at multiple wavelengths (e.g., 220 nm, 254 nm) is used to detect the analyte and any potential impurities.
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Output: The result is a chromatogram showing a major peak for the product. Purity is calculated as the area of the product peak divided by the total area of all peaks. A purity level of >95% is generally required for biological screening.
Rationale for Use in Drug Discovery
The unique combination of the indole core, a difluoromethyl group, and a nitrile function makes 1-(difluoromethyl)-1H-indole-4-carbonitrile a molecule of significant interest for drug development.
Caption: Key structural features and their contribution to drug-like properties.
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The difluoromethyl group at the metabolically susceptible indole nitrogen can block N-dealkylation or oxidation, potentially increasing the half-life of the drug in vivo.
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Bioisosterism and Lipophilicity: The CHF₂ group can act as a bioisostere of a hydroxyl group, capable of forming hydrogen bonds, but with increased lipophilicity. This enhancement can improve cell membrane permeability and target engagement within hydrophobic binding pockets.
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Target Interaction: The indole ring itself is a versatile pharmacophore capable of participating in π-stacking, hydrogen bonding (via the N-H in the parent structure), and hydrophobic interactions. The nitrile group at the C4 position is a potent hydrogen bond acceptor and can be crucial for anchoring the molecule to a specific residue in a protein's active site. Many potent inhibitors, including those for Tropomyosin receptor kinase (TRK), utilize an indole-nitrile motif.
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Synthetic Versatility: The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a synthetic handle to explore a wide range of derivative compounds during lead optimization.
Conclusion
1-(difluoromethyl)-1H-indole-4-carbonitrile represents a highly valuable and strategically designed building block for modern drug discovery. Its synthesis, while requiring specialized reagents, is feasible through established chemical transformations. The combination of a privileged indole core with the modulating effects of a difluoromethyl group and the functional utility of a nitrile moiety provides a powerful platform for developing novel therapeutics. The analytical protocols outlined herein provide a robust framework for its characterization, ensuring the quality and integrity required for advanced research. As the demand for metabolically stable and potent drug candidates grows, compounds like this will undoubtedly play a crucial role in the pipeline of next-generation medicines.
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